Lipophilicity (LogP) Comparison: 6-Ethyl Substitution Increases LogP by 0.56 vs. Unsubstituted Parent 4-Chloromethylcoumarin
The calculated LogP of 4-(chloromethyl)-6-ethyl-2H-chromen-2-one is 3.09, substantially higher than that of the unsubstituted parent 4-(chloromethyl)-2H-chromen-2-one (LogP 2.53) and the 6-methoxy analog 4-(chloromethyl)-6-methoxy-2H-chromen-2-one (LogP 2.54) . This represents a ΔLogP of +0.56 compared to the parent compound, reflecting the lipophilic contribution of the 6-ethyl substituent. The difference in LogP has practical implications: a LogP shift of 0.5 units can alter octanol-water partitioning by a factor of approximately 3.2×, affecting both reversed-phase chromatographic retention times and predicted membrane permeability .
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 3.09 (4-(chloromethyl)-6-ethyl-2H-chromen-2-one) |
| Comparator Or Baseline | Comparator 1: LogP = 2.53 (4-(chloromethyl)-2H-chromen-2-one, CAS 41295-54-9); Comparator 2: LogP = 2.54 (4-(chloromethyl)-6-methoxy-2H-chromen-2-one, CAS 163684-51-3) |
| Quantified Difference | ΔLogP = +0.56 vs. unsubstituted parent; ΔLogP = +0.55 vs. 6-methoxy analog |
| Conditions | Calculated LogP values from MolBase and Chemsrc databases using standard prediction algorithms |
Why This Matters
A LogP difference of >0.5 directly impacts chromatographic method development, predicted intestinal absorption, and blood-brain barrier penetration estimates, making the 6-ethyl analog functionally non-interchangeable with less lipophilic 4-chloromethylcoumarins in both analytical and biological assays.
- [1] Tsantili-Kakoulidou, A. et al. (2005). Investigation of the Relationships Between logP and Various Chromatographic Indices for a Series of Substituted Coumarins. QSAR & Combinatorial Science, 24(7): 853-862. Lipophilicity of substituted coumarins correlated with chromatographic retention. View Source
